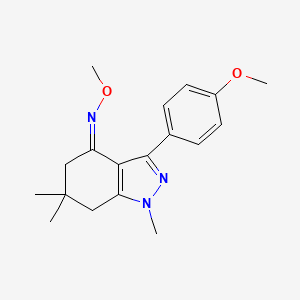

![molecular formula C19H12Cl3NO3S B2890755 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide CAS No. 339105-34-9](/img/structure/B2890755.png)

2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide” is a chemical compound with the molecular formula C19H12Cl3NO3S. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives like this compound can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Screening

- CHLOROSULFONATION OF N-BENZYL CARBOXAMIDES : Research by Cremlyn, Ellis, and Pinney (1989) explored the chlorosulfonation of N-benzyl p-chloro- and 2,4-dichloro-benzamide, leading to the production of corresponding p-sulfonyl chlorides. These compounds were further processed to generate 22 derivatives, with preliminary biological screening against fungi, insects, and weeds. This study highlights the chemical versatility and potential biological applications of these compounds (Cremlyn, Ellis, & Pinney, 1989).

Polymer Synthesis and Properties

- Synthesis and Properties of New Sulfonated Poly(p-phenylene) Derivatives : Ghassemi and McGrath (2004) focused on synthesizing high molecular weight poly(2,5-benzophenone) derivatives, including those derived from 2,5-dichloro-4'-substituted benzophenones, for applications in proton exchange membranes. Sulfonation introduced sulfonic acid moieties, enhancing proton conductivity, which is critical for fuel cell applications (Ghassemi & McGrath, 2004).

Molecular Interactions and Crystal Structure

- Sulfonamides as a Subject to Study Molecular Interactions in Crystals and Solutions : Perlovich et al. (2008) investigated the crystal structures and molecular interactions of various sulfonamides, including those related to 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide. This study is crucial for understanding the solubility, solvation, and distribution characteristics of sulfonamides, which can influence their applications in pharmaceuticals and materials science (Perlovich et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that benzamide derivatives can interact with their targets through hydrogen bonding, owing to the presence of the amide functional group . The dichloro groups may also play a role in the compound’s interaction with its targets .

Biochemical Pathways

Benzamide derivatives are often involved in a wide range of biological processes, including signal transduction, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The presence of the dichloro groups may influence the compound’s bioavailability and distribution within the body .

Result of Action

Similar compounds have been known to exhibit various biological activities, such as antitumoral and anticonvulsive activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3NO3S/c20-12-5-10-15(17(22)11-12)19(24)23-13-6-8-14(9-7-13)27(25,26)18-4-2-1-3-16(18)21/h1-11H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYBANIKCDDZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)

![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)

![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)

![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)